2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone
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Overview
Description
2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization to form the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could lead to the formation of reduced piperazine derivatives.
Scientific Research Applications
2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacological agent.
Biological Research: It is used in biological assays to study its effects on various biological pathways.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-fluorophenyl)piperazino]-n-(4-isopropylphenyl)acetamide
- 2-{[4-(2-fluorophenyl)piperazino]methylene}malononitrile
Uniqueness
Compared to similar compounds, 2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is unique due to its specific structural features, such as the combination of a fluorophenyl group with a quinoline derivative. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30FN3O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone |
InChI |
InChI=1S/C26H30FN3O3/c1-18-16-26(2,3)30(22-15-24-23(14-19(18)22)32-12-13-33-24)25(31)17-28-8-10-29(11-9-28)21-7-5-4-6-20(21)27/h4-7,14-16H,8-13,17H2,1-3H3 |
InChI Key |
WIAOQSPADRWLMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCN(CC4)C5=CC=CC=C5F)(C)C |
Origin of Product |
United States |
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